

# Yeast Rvs167 as a Model for Amphiphysin Function: A Comparative Guide

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## Compound of Interest

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This guide provides a detailed comparison of the budding yeast protein Rvs167 and its mammalian homolog, **amphiphysin**. Leveraging the genetic tractability of *Saccharomyces cerevisiae*, Rvs167 serves as a powerful model system to dissect the conserved functions of **amphiphysins** in membrane dynamics and actin regulation, processes often dysregulated in human diseases.

## At a Glance: Rvs167 vs. Amphiphysin

Feature	Yeast Rvs167	Mammalian Amphiphysin	Key Functional Implication
Domain Architecture	N-BAR, GPA-rich, SH3	N-BAR, Clathrin/AP2 Binding (CLAP), SH3	Both proteins link membrane curvature to protein-protein interactions. Amphiphysin has a dedicated domain for clathrin-mediated endocytosis machinery.
Oligomerization	Obligate heterodimer with Rvs161	Primarily homodimers (Amph1/Amph1, Amph2/Amph2) or heterodimers (Amph1/Amph2)	The fundamental functional unit is a dimer, but the subunit composition differs, potentially allowing for more complex regulation in mammals. <a href="#">[1]</a>
Primary Function	Endocytosis, actin cytoskeleton organization, cell polarity, sporulation	Synaptic vesicle endocytosis, T-tubule formation in muscle	Conserved roles in endocytosis, with mammalian amphiphysins having specialized functions in neuronal and muscle tissues. <a href="#">[1]</a> <a href="#">[2]</a>
Key Interacting Partners	Rvs161, Vps1 (dynamin-like), Abp1, Las17	Dynamin, Clathrin, AP2, Synaptojanin	Both interact with dynamin-family GTPases, highlighting a conserved mechanism for vesicle scission.

# Functional Comparison: Membrane Remodeling and Actin Regulation

## Membrane Binding and Tubulation

Both the yeast Rvs161/167 complex and mammalian **amphiphysins** utilize their N-BAR domains to sense and induce membrane curvature. In vitro studies demonstrate that both can bind to liposomes and remodel them into tubules.

Comparative Summary of In Vitro Membrane Manipulation:

Parameter	Yeast Rvs161/167	Mammalian Amphiphysin	Reference
Liposome Binding	Curvature-independent binding to Folch (bovine brain) liposomes.[3]	Curvature-independent binding to liposomes.	[4]
Liposome Tubulation	Induces tubules of ~18-20 nm in diameter from synthetic liposomes mimicking the yeast plasma membrane.[3][5]	Induces tubules from liposomes; can also generate tubules from the plasma membrane when overexpressed.[6][7]	[3][6][7]
Lipid Specificity	Binding is enhanced by phosphoinositides such as PI(4,5)P2.	Binds preferentially to negatively charged membranes containing phosphoinositides.	

## Regulation of the Actin Cytoskeleton

Rvs167 and **amphiphysin** are both implicated in coordinating membrane dynamics with actin polymerization, a crucial step in endocytosis. They achieve this through interactions with various actin-binding proteins.

## Comparative Summary of Actin Regulation:

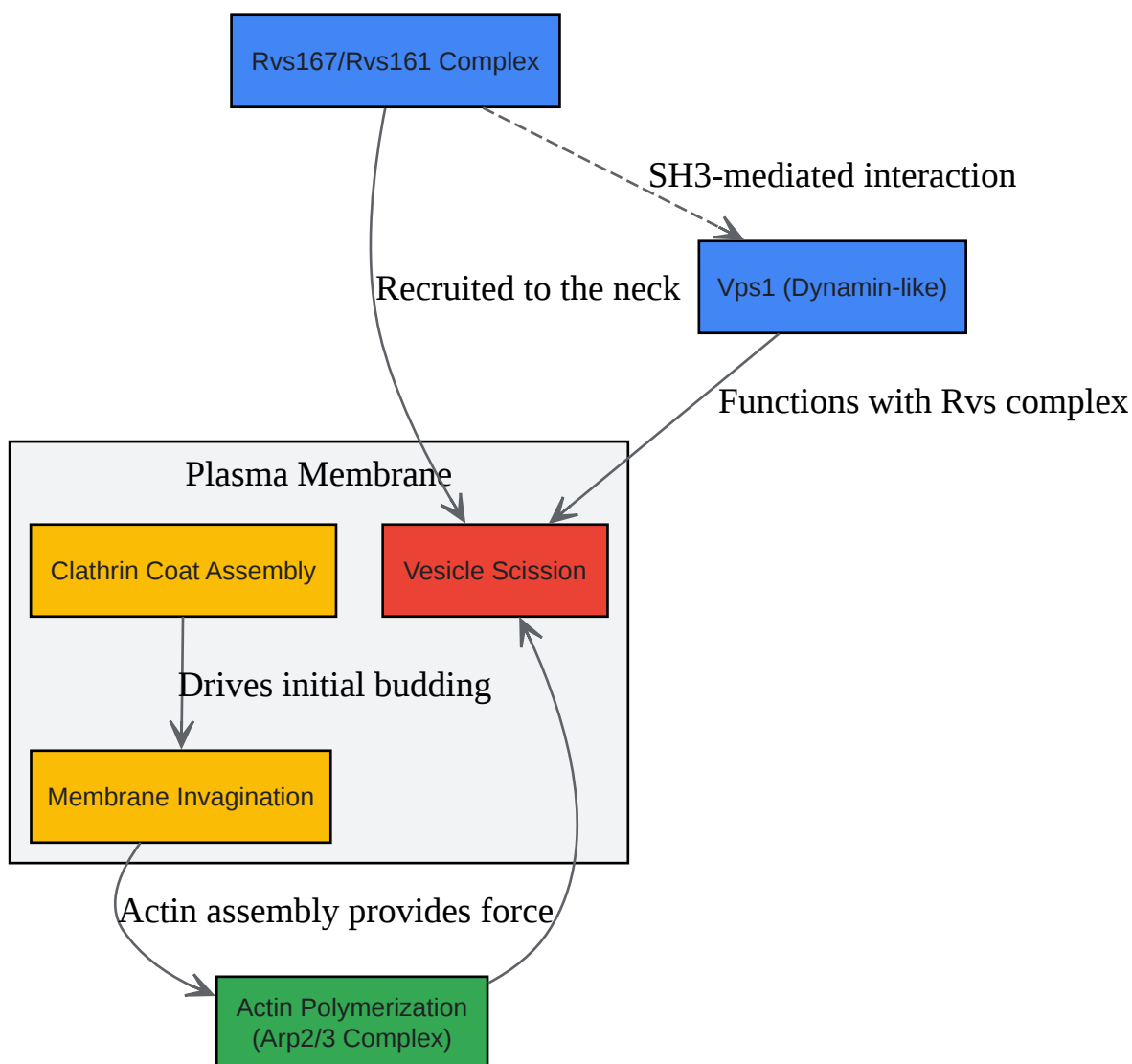
Feature	Yeast Rvs167	Mammalian Amphiphysin	Reference
Actin Localization	Colocalizes with cortical actin patches, which are sites of endocytosis.	Accumulates at actin-rich structures during phagocytosis.	
Interaction with Actin Machinery	SH3 domain interacts with Abp1 and Las17 (a WASp homolog), which are activators of the Arp2/3 complex.[1]	Implicated in actin polymerization during phagocytosis.	[8]
Functional Role	Plays a role in the proper organization of the cortical actin cytoskeleton.[1]	Essential for actin polymerization during phagocytosis.[8]	[1][8]

## Signaling Pathways and Protein Interactions

The function of Rvs167 and **amphiphysin** is tightly regulated through a network of protein-protein interactions, primarily mediated by their SH3 domains.

### Endocytic Signaling Pathway in Yeast

In yeast, Rvs167 is recruited to the sites of endocytosis and, in concert with the dynamin-like GTPase Vps1, is involved in the scission of the endocytic vesicle.

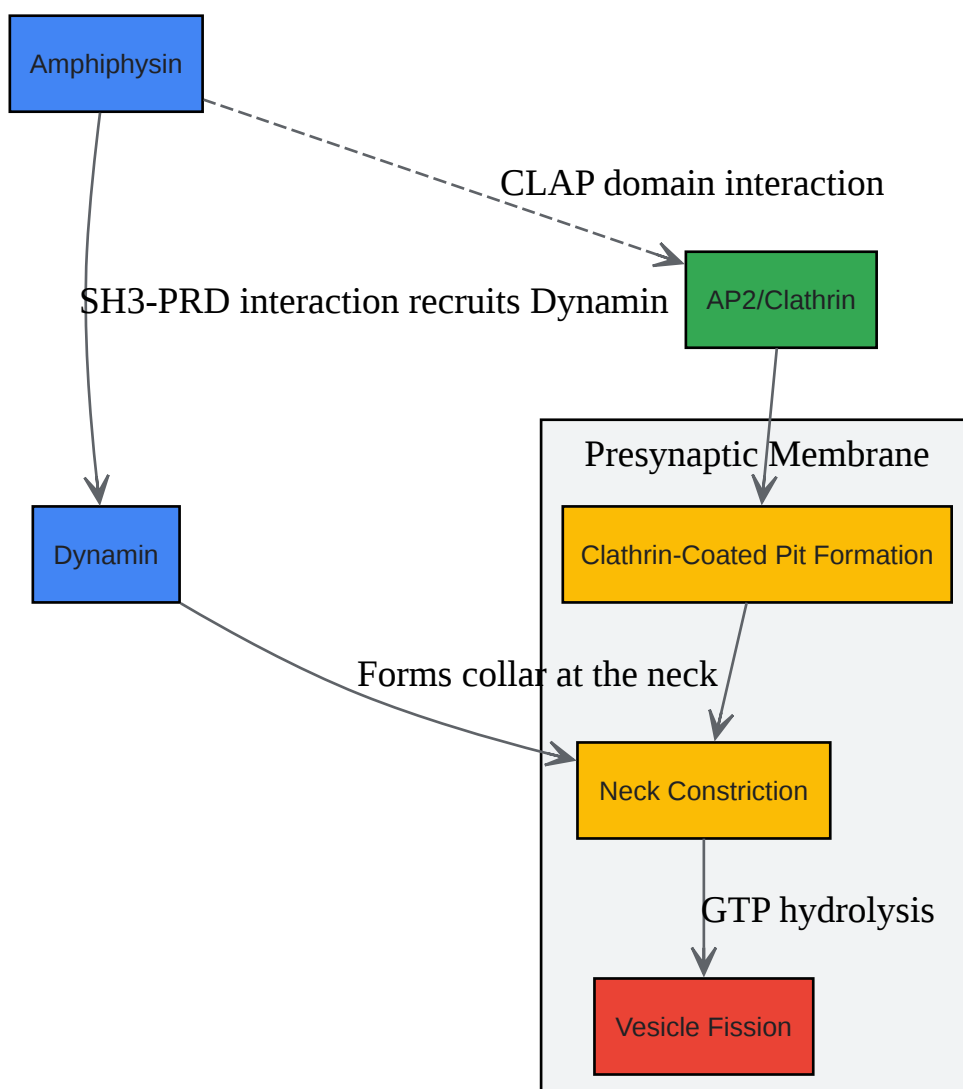


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#### Yeast Endocytic Pathway

## Synaptic Vesicle Endocytosis Pathway in Mammals

In mammalian neurons, **amphiphysin** plays a critical role in the recycling of synaptic vesicles. It recruits dynamin to the neck of clathrin-coated pits, a crucial step for vesicle fission.



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### Mammalian Synaptic Vesicle Endocytosis

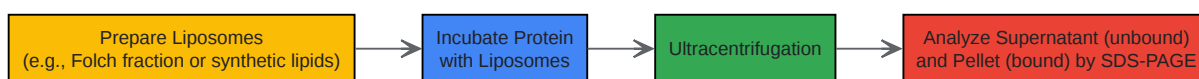
## Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

### Liposome Co-sedimentation Assay

This assay is used to assess the binding of Rvs167 or **amphiphysin** to lipid vesicles.

Workflow:



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### Liposome Co-sedimentation Workflow

#### Protocol for Rvs161/167:

- **Liposome Preparation:** Liposomes are prepared from either Folch Fraction I (bovine brain lipids) or a synthetic mix mimicking the yeast plasma membrane (e.g., 17% phosphatidylcholine, 14% phosphatidylethanolamine, 27.7% phosphatidylinositol, 4% phosphatidylserine, 4.2% cholesterol, 2.5% phosphatidic acid, 30.7% sphingolipid). Lipids are dried, rehydrated, and extruded through polycarbonate filters with defined pore sizes (e.g., 0.8  $\mu\text{m}$  and 0.05  $\mu\text{m}$ ) to generate vesicles of varying curvatures.[3]
- **Binding Reaction:** Purified Rvs161/167 complex (e.g., 2  $\mu\text{M}$ ) is incubated with the prepared liposomes in a suitable buffer for 30 minutes at room temperature.[3]
- **Sedimentation:** The mixture is subjected to ultracentrifugation (e.g., 140,000 x g for 20 minutes) to pellet the liposomes and any bound protein.[1]
- **Analysis:** The supernatant (containing unbound protein) and the pellet (containing liposome-bound protein) are carefully separated and analyzed by SDS-PAGE followed by Coomassie blue staining or Western blotting.[1][3]

#### Protocol for **Amphiphysin**:

- **Liposome Preparation:** Similar to the Rvs161/167 protocol, liposomes are prepared from sources like total bovine brain lipids.
- **Binding Reaction:** Purified **amphiphysin** (e.g., 7 nM) is incubated with liposomes (e.g., 0.8 mg/ml) for 30 minutes at 25°C.[1]
- **Sedimentation:** The reaction is centrifuged at high speed (e.g., 140,000 x g for 20 minutes). [1]

- Analysis: Supernatant and pellet fractions are analyzed by SDS-PAGE and Western blotting using anti-**amphiphysin** antibodies.[1]

## Liposome Tubulation Assay

This assay visualizes the ability of Rvs167 or **amphiphysin** to deform lipid membranes into tubules.

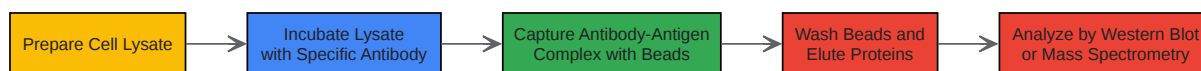
Protocol:

- Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared as described in the co-sedimentation assay.
- Incubation: Purified Rvs161/167 (e.g., 3  $\mu$ M) or **amphiphysin** is incubated with the liposomes at 37°C for 15 minutes.[3][9]
- Visualization: The reaction mixture is adsorbed onto carbon-coated electron microscopy grids, negatively stained (e.g., with 2% uranyl acetate), and visualized by transmission electron microscopy.[9]

## Co-immunoprecipitation (Co-IP)

Co-IP is used to identify in vivo interaction partners of Rvs167 and **amphiphysin**.

Workflow:



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### Co-immunoprecipitation Workflow

Protocol for Yeast (Rvs167):

- Cell Lysis: Yeast cells expressing a tagged version of Rvs167 (e.g., HA-tagged) are grown to mid-log phase, harvested, and lysed by bead beating in a suitable lysis buffer.[1]



- Immunoprecipitation: The cell lysate is pre-cleared and then incubated with anti-HA antibodies coupled to protein A-Sepharose beads for 1 hour.[1]
- Washing and Elution: The beads are washed extensively with lysis buffer to remove non-specific binders, and the bound proteins are eluted by boiling in SDS sample buffer.[1]
- Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Coomassie staining, Western blotting for specific interacting partners, or mass spectrometry for unbiased identification of interactors.[1]

#### Protocol for Mammalian Cells (**Amphiphysin**):

- Tissue/Cell Lysis: Brain tissue or cultured cells are homogenized in a lysis buffer containing detergents to solubilize membrane proteins.
- Immunoprecipitation: The lysate is incubated with an antibody specific to **amphiphysin**.
- Capture and Analysis: The antibody-antigen complexes are captured using protein A/G beads, washed, and the co-precipitated proteins are identified by Western blotting or mass spectrometry.

## Conclusion

The yeast Rvs167 protein, in complex with Rvs161, provides a robust and genetically tractable model for studying the core functions of the mammalian **amphiphysin** family. Both protein complexes share fundamental activities in membrane binding, curvature generation, and interaction with the endocytic and actin machinery. While mammalian **amphiphysins** have evolved more specialized roles and interaction modules, the foundational mechanisms are conserved. This comparative guide highlights the utility of the yeast system for dissecting the molecular basis of **amphiphysin** function and for screening potential therapeutic compounds that target these critical cellular processes.

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